1,2,3,4,5,6-Hexahydro-6,11-dimethyl-3-(2-propynyl)-2,6-methano-3-benzazocin-8-ol
1,2,3,4,5,6-Hexahydro-6,11-dimethyl-3-(2-propynyl)-2,6-methano-3-benzazocin-8-ol
Brand Name:
Vulcanchem
CAS No.:
15891-46-0
VCID:
VC0100393
InChI:
InChI=1S/C17H21NO/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17/h1,5-6,11-12,16,19H,7-10H2,2-3H3
SMILES:
CC1C2CC3=C(C1(CCN2CC#C)C)C=C(C=C3)O
Molecular Formula:
C17H21NO
Molecular Weight:
255.35 g/mol
1,2,3,4,5,6-Hexahydro-6,11-dimethyl-3-(2-propynyl)-2,6-methano-3-benzazocin-8-ol
CAS No.: 15891-46-0
Main Products
VCID: VC0100393
Molecular Formula: C17H21NO
Molecular Weight: 255.35 g/mol
CAS No. | 15891-46-0 |
---|---|
Product Name | 1,2,3,4,5,6-Hexahydro-6,11-dimethyl-3-(2-propynyl)-2,6-methano-3-benzazocin-8-ol |
Molecular Formula | C17H21NO |
Molecular Weight | 255.35 g/mol |
IUPAC Name | 1,13-dimethyl-10-prop-2-ynyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
Standard InChI | InChI=1S/C17H21NO/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17/h1,5-6,11-12,16,19H,7-10H2,2-3H3 |
Standard InChIKey | DXRSDIZZXLDAAH-UHFFFAOYSA-N |
SMILES | CC1C2CC3=C(C1(CCN2CC#C)C)C=C(C=C3)O |
Canonical SMILES | CC1C2CC3=C(C1(CCN2CC#C)C)C=C(C=C3)O |
PubChem Compound | 85929 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume